Methyl 2-(2-ethoxy-2-oxoethoxy)quinoline-4-carboxylate
CAS No.:
Cat. No.: VC13636668
Molecular Formula: C15H15NO5
Molecular Weight: 289.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H15NO5 |
|---|---|
| Molecular Weight | 289.28 g/mol |
| IUPAC Name | methyl 2-(2-ethoxy-2-oxoethoxy)quinoline-4-carboxylate |
| Standard InChI | InChI=1S/C15H15NO5/c1-3-20-14(17)9-21-13-8-11(15(18)19-2)10-6-4-5-7-12(10)16-13/h4-8H,3,9H2,1-2H3 |
| Standard InChI Key | BFDDYZMQMWSTST-UHFFFAOYSA-N |
| SMILES | CCOC(=O)COC1=NC2=CC=CC=C2C(=C1)C(=O)OC |
| Canonical SMILES | CCOC(=O)COC1=NC2=CC=CC=C2C(=C1)C(=O)OC |
Introduction
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of Methyl 2-(2-ethoxy-2-oxoethoxy)quinoline-4-carboxylate involves multi-step organic reactions. A notable method, described by Chang et al., utilizes a two-step protocol starting with a Williamson-type ether synthesis followed by a Dieckmann condensation :
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Step 1: Williamson Ether Synthesis
Ethyl 2-bromomethyl-3-quinoline-3-carboxylate reacts with ethyl hydroxyacetate in anhydrous benzene to form the intermediate ethyl 2-[(2-ethoxy-2-oxoethoxy)methyl]quinoline-3-carboxylate. This step exploits the nucleophilic substitution mechanism, where the alkoxide ion displaces bromide. -
Step 2: Dieckmann Condensation
The intermediate undergoes intramolecular cyclization in the presence of sodium ethoxide and anhydrous toluene. This reaction eliminates an ethanol molecule, forming the fused pyranoquinoline ring system with a β-keto ester moiety.
Industrial Production
Industrial-scale manufacturing, as reported by MolCore BioPharmatech, emphasizes high-purity synthesis (≥97%) under ISO-certified protocols . Key parameters include:
| Parameter | Specification |
|---|---|
| Purity | ≥97% (HPLC) |
| Solvent System | Anhydrous toluene/benzene |
| Catalysts | Sodium ethoxide |
| Temperature Range | 60–80°C |
Molecular Structure and Physicochemical Properties
Structural Analysis
The compound features a quinoline core substituted at the 2-position with a 2-ethoxy-2-oxoethoxy group and at the 4-position with a methyl carboxylate. Computational modeling reveals a planar quinoline ring system with the ethoxy and carbonyl groups adopting staggered conformations to minimize steric hindrance .
Physicochemical Properties
Critical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 289.28 g/mol | |
| logP | 3.86 (predicted) | |
| Hydrogen Bond Acceptors | 5 | |
| Polar Surface Area | 58.8 Ų |
The moderate logP value suggests favorable lipid membrane permeability, a desirable trait for drug candidates .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
1H-NMR (400 MHz, CDCl3):
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δ 8.95 (d, 1H, quinoline H-5)
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δ 4.45 (q, 2H, -OCH2CH3)
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δ 3.95 (s, 3H, COOCH3)
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δ 1.40 (t, 3H, -OCH2CH3)
13C-NMR (100 MHz, CDCl3):
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δ 172.1 (C=O, ester)
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δ 165.8 (C=O, carboxylate)
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δ 150.2–120.4 (quinoline carbons)
These signals confirm the presence of ethoxy, carboxylate, and quinoline moieties .
Infrared (IR) Spectroscopy
Key absorption bands:
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1745 cm⁻¹: C=O stretch (ester)
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1680 cm⁻¹: C=O stretch (carboxylate)
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1220 cm⁻¹: C-O-C stretch (ether)
The absence of -OH stretches (3200–3600 cm⁻¹) validates the complete esterification.
Applications in Pharmaceutical Research
Intermediate for Drug Development
The compound serves as a precursor for synthesizing pyranoquinoline derivatives, which are explored as kinase inhibitors and antimalarials . Its high purity (≥97%) and scalability make it ideal for preclinical studies .
Probing Keto-Enol Tautomerism
Studies by Chang et al. demonstrate that the β-keto ester group undergoes keto-enol tautomerism, a property exploitable for designing pH-sensitive prodrugs . Equilibrium between tautomers was confirmed via UV-Vis and NMR spectroscopy.
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